2-fluorocyclohexane-1-carbaldehyde
Description
2-Fluorocyclohexane-1-carbaldehyde is a fluorinated cyclohexane derivative featuring an aldehyde functional group at the 1-position and a fluorine substituent at the 2-position. Its molecular formula is C₇H₉FO, with a molecular weight of 130.14 g/mol (calculated based on atomic composition).
Properties
CAS No. |
1547065-29-1 |
|---|---|
Molecular Formula |
C7H11FO |
Molecular Weight |
130.2 |
Purity |
80 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorocyclohexane-1-carbaldehyde typically involves the fluorination of cyclohexane derivatives followed by formylation. One common method is the direct fluorination of cyclohexane using a fluorinating agent such as Selectfluor, followed by oxidation to introduce the aldehyde group. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The production process must adhere to strict safety and environmental regulations due to the reactive nature of fluorinating agents and the potential hazards associated with their use .
Chemical Reactions Analysis
Types of Reactions
2-Fluorocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-Fluorocyclohexane-1-carboxylic acid
Reduction: 2-Fluorocyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluorocyclohexane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluorocyclohexane-1-carbaldehyde involves its interaction with molecular targets through its aldehyde and fluorine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to potential biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key differences between 2-fluorocyclohexane-1-carbaldehyde and structurally related compounds:
Reactivity and Stability
- Fluorine vs. Bromine Substituents : The fluorine atom in this compound exerts a stronger inductive electron-withdrawing effect than bromine in (bromomethyl)cyclohexane. However, bromine’s larger atomic radius facilitates nucleophilic substitution, whereas fluorine’s small size favors stability in harsh conditions .
- Oxime Derivatives : The oxime group in 2,6,6-trimethylcyclohexene-1-carbaldehyde oxime enhances stability against oxidation but reduces electrophilicity compared to free aldehydes .
Conformational Analysis
- The 2-fluoro substituent in this compound may enforce a specific chair conformation to minimize steric clash between the fluorine and aldehyde groups. In contrast, the 3-fluoro isomer allows greater conformational flexibility .
- Methyl-substituted analogs (e.g., 2,6,6-trimethyl) exhibit rigidified cyclohexane rings due to steric crowding, which could impede reactions requiring ring flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
